2,4,6-Trinitroaniline

Energetic Materials Detonics Explosives

Choose 2,4,6-Trinitroaniline (TNA) for its unmatched balance of detonation performance (7,300 m/s vs TNT's 6,700-6,900 m/s) and lower handling sensitivity compared to tetryl or picric acid. Its molecular architecture enables precision TATB synthesis and reliable DSC calibration (ΔHs=29.8 kcal/mol). This nitrated aromatic amine is essential for energetic materials R&D, environmental monitoring reference standards, and advanced fused-ring energetic compound development. Insist on the specific ortho/para-nitro arrangement to avoid performance deficits inherent in generic substitutes.

Molecular Formula C6H4N4O6
Molecular Weight 228.12 g/mol
CAS No. 489-98-5
Cat. No. B3268610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trinitroaniline
CAS489-98-5
Molecular FormulaC6H4N4O6
Molecular Weight228.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C6H4N4O6/c7-6-4(9(13)14)1-3(8(11)12)2-5(6)10(15)16/h1-2H,7H2
InChIKeyIAHOUQOWMXVMEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0 kg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)

2,4,6-Trinitroaniline (Picramide) Procurement Data Sheet: Basic Properties and Classification


2,4,6-Trinitroaniline (CAS 489-98-5, TNA, picramide) is a nitrated aromatic amine with the molecular formula C6H4N4O6 and a molecular weight of 228.12 g/mol [1]. It appears as a yellow, orange, or red powder with a density of approximately 1.72-1.8 g/cm³ and a melting point of 188-193.5°C [2]. The compound is insoluble in water but soluble in organic solvents such as acetone and benzene [3]. As an aromatic nitrate containing three nitro groups, it is classified as an energetic material that may explode under heat or shock [4].

Why 2,4,6-Trinitroaniline Cannot Be Replaced by Generic Nitroaromatic Analogs


In energetic materials and analytical applications, the performance of 2,4,6-trinitroaniline is dictated by its specific molecular architecture: an amino group ortho and para to three electron-withdrawing nitro groups. This arrangement creates a unique balance of detonation velocity, thermal stability, and solubility that differs markedly from close analogs like 2,4-dinitroaniline, TNT, picric acid, or tetryl [1]. Generic substitution with a compound of similar nominal class (e.g., another nitrated aromatic) will result in altered detonation performance, different chromatographic behavior, or divergent toxicological profiles, as quantified in the evidence below [2].

Quantitative Differentiation: 2,4,6-Trinitroaniline vs. Key Comparators


Detonation Velocity: TNA vs. TNT

2,4,6-Trinitroaniline exhibits a detonation velocity of 7,300 m/s, which is approximately 400-600 m/s higher than that of 2,4,6-trinitrotoluene (TNT), which ranges from 6,700 to 6,900 m/s [1]. This difference translates to a higher brisance and greater shattering power in confined applications.

Energetic Materials Detonics Explosives

Impact Sensitivity: TNA vs. Picric Acid and Tetryl

The impact sensitivity of 2,4,6-trinitroaniline is reported as 15 Nm [1], which is identical to the reported impact sensitivity of TNT (15 Nm) [2] and lower than that of tetryl (approximately 3 Nm) [3]. Picric acid is noted to be more sensitive to shock and friction than TNA [4]. This indicates that TNA is less sensitive to accidental initiation than tetryl and picric acid, offering a safer handling profile.

Energetic Materials Sensitivity Safety

Mutagenic Potency: TNA vs. TNT and Tetryl

In a comparative study using the umu test with Salmonella typhimurium TA1535/pTL210, 2,4,6-trinitroaniline (TNA) exhibited high mutagenicity, with a single-electron reduction potential of -530 mV, which is less negative than that of TNT (-575 mV) and tetryl (-555 mV) [1]. This suggests TNA is more readily reduced and potentially more mutagenic than TNT and tetryl under these specific assay conditions. However, a microsuspension Ames test found TNT to have a potency of 0.3 revertants/nmole in TA98, while tetryl had a potency of 5.2 revertants/nmole [2].

Toxicology Mutagenicity Environmental Safety

HPLC Stability: TNA vs. 2,4-Dinitroanisole

In a study of reversed-phase liquid chromatographic stability, 2,4,6-trinitroaniline (TNA) was found to be stable only in methanol/water mobile phases, while 2,4-dinitroanisole (DNANIS) was stable under all conditions tested (acetonitrile/water and methanol/water) [1]. Decomposition of TNA occurred in acetonitrile/water systems, making accurate quantification challenging under those conditions. Both compounds, however, were stable as stock standards for at least 12 months [1].

Analytical Chemistry Chromatography Stability

Sublimation Enthalpy: TNA vs. TNT and Tetryl

Differential scanning calorimetry under reduced pressure revealed that the enthalpy of sublimation (ΔHs) for 2,4,6-trinitroaniline is 29.8 kcal/mol, which is higher than that of TNT (24.9 kcal/mol) and lower than that of tetryl (31.8 kcal/mol) [1]. The enthalpy of vaporization (ΔHv) for TNA is 22.9 kcal/mol, compared to 19.3 kcal/mol for TNT and 25.9 kcal/mol for tetryl [1].

Thermodynamics Phase Change Energetic Materials

Synthesis Yield: TNA from Picric Acid vs. Alternative Routes

Synthesis of 2,4,6-trinitroaniline via amination of 2,4,6-trinitrochlorobenzene (derived from picric acid) achieves yields of 87-93%, while nitration of 4-nitroaniline with sodium nitrate and sulfuric acid yields only 58% [1]. The lower-yielding route, though simpler, results in significantly higher material costs and waste generation.

Synthetic Chemistry Process Optimization Yield

Validated Applications of 2,4,6-Trinitroaniline Based on Differential Evidence


Precursor for Heat-Resistant Energetic Compounds (TATB and Fused-Ring Systems)

2,4,6-Trinitroaniline serves as a key raw material in the production of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a highly heat-resistant explosive [1]. More recently, TNA moieties have been integrated with 1,2,3-triazine N-oxide to produce fused-ring energetic compounds exhibiting decomposition temperatures (Td) exceeding 250°C, alongside favorable detonation properties and low sensitivities [2]. This application leverages TNA's inherent balance of energetic performance and structural versatility.

Small-Caliber Warheads Requiring Balanced Power and Safety

Due to its detonation velocity (7,300 m/s) surpassing that of TNT (6,700-6,900 m/s) [1] and its lower impact sensitivity compared to tetryl and picric acid [2], 2,4,6-trinitroaniline has been historically employed in small warheads for mortars and gun projectiles, such as the Imperial Japanese Navy's Type 97 bakuyaku . This application prioritizes a combination of adequate brisance with manageable handling safety.

Environmental Monitoring and Forensic Analysis Standard

2,4,6-Trinitroaniline is a target analyte in environmental monitoring of former explosive manufacturing sites and military training ranges, where it has been detected in leachate at concentrations up to 245.5 μg/L [1]. Its distinct chromatographic behavior, including restricted mobile phase stability for HPLC analysis [2], necessitates the use of certified reference standards for accurate quantification in complex environmental matrices.

Thermodynamic Reference Compound in Energetic Material Studies

The well-characterized phase change enthalpies of 2,4,6-trinitroaniline (ΔHs = 29.8 kcal/mol, ΔHv = 22.9 kcal/mol) [1] make it a useful reference compound for calibrating differential scanning calorimetry (DSC) instruments and for validating computational models of intermolecular interactions in nitrated aromatic systems [2]. Its thermodynamic properties serve as a benchmark for comparing novel energetic materials.

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